2,4-Dimethyl-1-hexene

Description

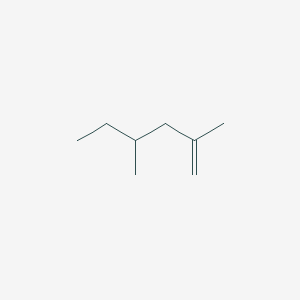

Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dimethylhex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-8(4)6-7(2)3/h8H,2,5-6H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVDGQHNRICJLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333961 | |

| Record name | 2,4-Dimethyl-1-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16746-87-5 | |

| Record name | 2,4-Dimethyl-1-hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16746-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-1-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexene, 2,4-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Kinetic Analysis of 2,4 Dimethyl 1 Hexene Transformations

Polymerization and Oligomerization Reaction Kinetics

The polymerization and oligomerization of α-olefins are fundamental processes in the chemical industry, yielding a wide array of materials with diverse properties. The reactivity of these monomers is significantly influenced by their structure, with branched olefins such as 2,4-dimethyl-1-hexene presenting unique challenges and mechanistic pathways compared to their linear counterparts.

Elucidation of Chain Propagation and Termination Pathways

The polymerization of sterically hindered α-olefins like this compound is challenging due to the steric hindrance around the double bond, which can impede the approach of the monomer to the catalyst's active site. Traditional Ziegler-Natta catalysts, while effective for linear α-olefins like ethylene (B1197577) and propylene (B89431), often exhibit low activity for the polymerization of bulky olefins. libretexts.orgresearchgate.net The presence of two substituents at the C-2 and C-4 positions in this compound significantly increases the steric bulk, making its homopolymerization particularly difficult.

Chain propagation for this compound, when it occurs, likely proceeds via a 1,2-insertion mechanism, where the monomer inserts into the metal-alkyl bond of the growing polymer chain. However, due to steric hindrance, the rate of propagation is expected to be considerably lower than that of less substituted olefins like 1-hexene (B165129).

Chain termination, the process that ceases the growth of a polymer chain, can occur through several pathways. For branched olefins, β-hydride elimination is a common termination route, leading to the formation of a vinylidene-terminated polymer chain and a metal-hydride species. This metal-hydride can then initiate a new polymer chain. Another potential termination pathway is chain transfer to the monomer, where a hydrogen atom is transferred from the growing polymer chain to an incoming monomer molecule.

Analysis of Catalyst Deactivation Mechanisms in Olefin Polymerization

Catalyst deactivation is a critical factor in olefin polymerization, impacting reaction rates and polymer properties. For sterically hindered olefins, catalyst deactivation can be more pronounced. One common deactivation pathway involves the formation of stable, less reactive catalyst species. For instance, in the polymerization of 1-hexene with zirconocene (B1252598) catalysts, the formation of zirconium π-allyl species has been identified as a deactivation pathway. polimi.iticp.ac.ru It is plausible that similar mechanisms could be at play during the attempted polymerization of this compound. The steric bulk of this compound could favor the formation of such stable, non-propagating species, leading to rapid catalyst deactivation.

Oxidative Degradation and Environmental Fate Studies

The environmental fate of this compound is largely governed by its reactions with atmospheric oxidants and its susceptibility to microbial degradation. As a volatile organic compound (VOC), its atmospheric chemistry is of particular importance.

Abiotic and Biotic Degradation Pathways of Branched Alkenes

Abiotic Degradation: In the environment, abiotic degradation of this compound is primarily driven by atmospheric oxidation processes. These reactions are initiated by key oxidants such as hydroxyl radicals (•OH), nitrate (B79036) radicals (NO3•), and ozone (O3). The double bond in this compound is the primary site of attack for these oxidants.

Biotic Degradation: The biodegradation of branched alkenes is generally slower than that of their linear counterparts. copernicus.org The branching in the carbon chain can hinder the enzymatic activity of microorganisms. However, some bacterial strains have been shown to degrade branched alkanes and alkenes. researchgate.net The degradation of this compound would likely involve initial oxidation of the double bond or the alkyl chain, followed by further breakdown into smaller, more readily metabolizable fragments.

Photo-initiated and Thermal Oxidative Decomposition Mechanisms

Photo-initiated Oxidation: The photo-initiated oxidation of alkenes in the atmosphere is a complex process that contributes to the formation of secondary organic aerosols (SOA) and other atmospheric pollutants. The reaction is initiated by the absorption of sunlight by photosensitizers, which then transfer energy to the alkene, leading to the formation of radical species. These radicals react with molecular oxygen to form peroxy radicals, which can then undergo a variety of reactions, including chain propagation and termination, leading to a range of oxygenated products. For this compound, photo-oxidation would likely lead to the formation of various carbonyl compounds, alcohols, and hydroperoxides.

Thermal Oxidative Decomposition: At elevated temperatures, this compound can undergo thermal oxidative decomposition. This process involves the reaction of the alkene with oxygen at high temperatures, leading to a complex mixture of smaller, more volatile products. The mechanism of thermal degradation of polypropylene, a polymer with a branched structure, has been shown to produce compounds like 2,4-dimethyl-1-heptene, suggesting that similar fragmentation pathways could occur for this compound under thermal stress. scielo.br

Atmospheric Reaction Kinetics with Key Oxidants (e.g., NO3 Radicals, Ozone)

The table below presents estimated and experimentally determined rate constants for the reaction of this compound and structurally similar alkenes with ozone and nitrate radicals.

| Compound | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Data Type |

| This compound | O₃ | 1.1 x 10⁻¹⁷ | Estimated (QSAR) oup.com |

| This compound | NO₃ | 5.5 x 10⁻¹⁴ | Estimated (QSAR) |

| 1-Hexene | O₃ | 1.01 x 10⁻¹⁷ | Experimental |

| 1-Hexene | NO₃ | 1.93 x 10⁻¹⁴ | Experimental |

| 4-Methyl-1-pentene | O₃ | 1.1 x 10⁻¹⁷ | Experimental |

| 3,3-Dimethyl-1-butene | O₃ | 1.2 x 10⁻¹⁷ | Experimental |

The estimated rate constant for the reaction of this compound with ozone is comparable to that of other branched alkenes. The reaction with nitrate radicals is significantly faster, indicating that nighttime chemistry will play a crucial role in its atmospheric removal.

Pyrolytic Reaction Mechanisms and Product Formation

The thermal decomposition, or pyrolysis, of alkenes like this compound proceeds through complex free-radical chain reactions, particularly at high temperatures in the absence of oxygen. docbrown.infonih.gov While specific experimental data for this compound is not extensively detailed in the public literature, the mechanisms can be inferred from studies on similar branched alkenes and polymers like polypropylene, which contains a comparable repeating alkyl structure. researchgate.netdiva-portal.org

The pyrolysis process is initiated by the homolytic cleavage of a C-C bond, which requires significant energy. For this compound, the weakest C-C bonds are typically those in the β-position to the double bond, as their cleavage leads to the formation of a resonance-stabilized allylic radical.

Initiation: The process begins with the scission of a carbon-carbon bond to form initial radical species.

Propagation: The initial radicals can undergo a series of subsequent reactions:

β-Scission: The most common reaction for larger radicals, where the radical cleaves at the beta-position, yielding a smaller alkene and a new, smaller radical. acs.org This is the primary pathway for the formation of a wide array of smaller hydrocarbon products.

Intramolecular Hydrogen Transfer: A radical can abstract a hydrogen atom from another position within the same molecule, typically through a five- or six-membered ring transition state. This results in the formation of a more stable radical isomer.

Intermolecular Hydrogen Transfer: A radical abstracts a hydrogen atom from another molecule (another this compound molecule or a product molecule), leading to the formation of a stable alkane and a new radical. diva-portal.org

Termination: The reaction chain concludes when two radicals combine or disproportionate.

The product distribution from the pyrolysis of this compound is expected to be a complex mixture of smaller alkanes and alkenes. Based on the pyrolysis of polypropylene, which yields products like propene, pentane, and 2,4-dimethyl-1-heptene, we can anticipate a similar fragmentation pattern. diva-portal.orgdiva-portal.org

Table 1: Anticipated Products from the Pyrolysis of this compound

| Product Class | Specific Examples | Formation Mechanism |

| Light Alkenes | Propene, Ethene, Butene | β-Scission of larger radical intermediates |

| Light Alkanes | Methane, Ethane, Propane | Hydrogen transfer reactions and subsequent fragmentation |

| C4-C7 Fragments | Isobutylene, Isoprene, Pentenes | β-Scission and radical rearrangement pathways |

| Isomers | 2,4-Dimethyl-2-hexene | Isomerization of the parent molecule or radical intermediates |

Note: This table represents a qualitative prediction of likely product classes based on established pyrolysis mechanisms for similar structures.

Isomerization Reaction Mechanisms

Isomerization reactions, particularly the migration of the double bond, are common transformations for alkenes, often catalyzed by acids, bases, or transition metals. researchgate.net

Double Bond Migration Pathways in Branched Alkenes

In branched alkenes such as this compound, the terminal double bond can migrate to form more thermodynamically stable internal isomers (e.g., 2,4-dimethyl-2-hexene and 2,4-dimethyl-3-hexene). This process is typically facilitated by a catalyst.

Acid-Catalyzed Isomerization: In the presence of an acid catalyst, such as a zeolite, the double bond is protonated. acs.orgnih.gov For this compound, protonation at C1 yields a tertiary carbocation at C2, which is a relatively stable intermediate. A subsequent deprotonation from an adjacent carbon (C3) results in the formation of 2,4-dimethyl-2-hexene. This process is reversible, and an equilibrium mixture of isomers is often obtained. The mechanism does not involve the formation of ionic or covalent alkoxy intermediates but proceeds via a concerted pathway. acs.org

Metal-Catalyzed Isomerization: Transition metals, particularly those in the platinum group, are effective catalysts for double bond migration. masterorganicchemistry.comacs.org The mechanism often involves the formation of a metal-hydride species which adds to the alkene (hydrometallation) to form a metal-alkyl intermediate. A subsequent β-hydride elimination from an adjacent carbon atom regenerates the metal-hydride catalyst and releases an isomerized alkene. masterorganicchemistry.com For example, a platinum catalyst can facilitate the conversion of this compound into a mixture of internal octene isomers. acs.org

Stereoisomerization and Configurational Stability

The this compound molecule possesses a chiral center at the C4 position. This introduces the element of stereochemistry into its reactions.

Configurational Stability: The C4 stereocenter is not part of the double bond and is not directly involved in many isomerization or addition reactions. Its configuration will remain unchanged unless the reaction conditions are harsh enough to cause skeletal rearrangements or if a reaction pathway allows for inversion at this center. openstax.org However, reactions that proceed through intermediates lacking a plane of symmetry can lead to the formation of diastereomeric products if a new stereocenter is formed. openstax.org

Stereoisomer Formation: While this compound itself does not exhibit E/Z isomerism, its isomerization products do. For instance, the formation of 2,4-dimethyl-3-hexene can result in both (E)- and (Z)-diastereomers. The ratio of these stereoisomers depends on the reaction mechanism and the relative thermodynamic stabilities of the products and transition states. The pi bond, with a bond energy of roughly 60 kcal/mole, resists rotation, which stabilizes the planar configuration and allows for the existence of these distinct stereoisomers. libretexts.org The essential requirement for this type of stereoisomerism is that each carbon of the double bond must have two different substituent groups. libretexts.orgmsu.edu

The interconversion between stereoisomers, such as the cis/trans isomerization of the resulting internal alkenes, requires breaking and reforming the π-bond, a process that typically requires significant energy input or a catalytic pathway. uniroma1.it The stability of these isomers and the energy barrier to their interconversion are key factors in determining the final product distribution in catalyzed isomerization reactions.

Ene Reactions and Other Electrophilic/Radical Additions

The double bond in this compound is an area of high electron density, making it susceptible to attack by electrophiles and radicals. units.it

Ene Reactions: The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene"), like this compound, and a compound with a multiple bond (the "enophile"). wikipedia.org The reaction proceeds through a cyclic transition state, involving the transfer of the allylic hydrogen to the enophile, the formation of a new sigma bond, and a shift of the ene double bond. wikipedia.org For this compound, the hydrogens on C3 are allylic and available for abstraction. The reaction rate and success are largely determined by the steric accessibility of these allylic hydrogens. wikipedia.org Large negative activation entropies for these reactions suggest a highly ordered transition state. kpfu.ru

Electrophilic Addition: Alkenes readily undergo electrophilic addition. In the case of an unsymmetrical alkene like this compound, the addition of an unsymmetrical reagent like hydrogen bromide (HBr) follows Markovnikov's rule. savemyexams.comksu.edu.sa The electrophile (H+) adds to the less substituted carbon of the double bond (C1), leading to the formation of the more stable carbocation (a tertiary carbocation at C2). The nucleophile (Br-) then attacks this carbocation. libretexts.org

Reaction: this compound + HBr → 2-Bromo-2,4-dimethylhexane (Major Product)

The stability of the carbocation intermediate is the key factor driving this regioselectivity. savemyexams.com

Radical Addition: In the presence of radical initiators like peroxides, the addition of HBr to an alkene proceeds via a free-radical mechanism. This pathway results in anti-Markovnikov addition. The bromine radical, formed in the initiation step, adds to the less substituted carbon (C1) to generate a more stable secondary radical at C2. This radical then abstracts a hydrogen atom from HBr to form the final product.

Reaction: this compound + HBr (in presence of ROOR) → 1-Bromo-2,4-dimethylhexane (Major Product)

This reversal of regioselectivity is a hallmark of the radical addition mechanism and is primarily effective for HBr. masterorganicchemistry.com Radical additions of other species, such as those initiated by oxygen radicals, also tend to favor addition to the terminal carbon atom of the double bond. acs.org

Table 2: Summary of Addition Reactions to this compound

| Reaction Type | Reagent | Catalyst/Condition | Mechanism | Major Product |

| Electrophilic Addition | HBr | None | Carbocation intermediate | 2-Bromo-2,4-dimethylhexane |

| Radical Addition | HBr | Peroxides (ROOR) | Radical intermediate | 1-Bromo-2,4-dimethylhexane |

| Ene Reaction | Enophile (e.g., Maleic Anhydride) | Thermal | Pericyclic | Substituted alkene with shifted double bond |

Stereochemical Aspects and Isomeric Complexities of 2,4 Dimethyl 1 Hexene

Configurational Isomerism in 2,4-Dimethyl-1-hexene Derivatives

Configurational isomers are stereoisomers that can only be interconverted by breaking and remaking chemical bonds. fiveable.memasterorganicchemistry.com While this compound itself does not exhibit geometric isomerism due to the two identical hydrogen atoms on the C1 carbon of the double bond, its derivatives can display this property. msu.edu

Geometric isomerism, often referred to as cis-trans or E/Z isomerism, arises from restricted rotation around a bond, typically a carbon-carbon double bond. libretexts.orglibretexts.org For an alkene to exhibit geometric isomerism, each carbon atom of the double bond must be attached to two different groups. msu.edulibretexts.org If a derivative of this compound were created where the double bond is shifted from the terminal position (C1=C2) to an internal position (e.g., C2=C3), the potential for E/Z isomerism would arise, provided the substituents on each carbon of the new double bond are different.

For instance, a hypothetical derivative like 2,4-dimethyl-2-hexene would not show geometric isomerism because the C2 carbon is bonded to two identical methyl groups. doubtnut.com However, a derivative like 4,5-dimethyl-2-hexene could exist as E and Z isomers.

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com Geometric isomers are a specific type of diastereomer. masterorganicchemistry.com When a molecule has more than one stereocenter, it can have diastereomers. For a molecule with 'n' stereogenic elements (chiral centers or stereogenic double bonds), it can have a maximum of 2n stereoisomers. masterorganicchemistry.com Derivatives of this compound that contain additional chiral centers or stereogenic double bonds would therefore have a complex mixture of diastereomers.

| Isomer Type | Definition | Relevance to this compound |

|---|---|---|

| Constitutional Isomers | Same molecular formula, different connectivity. masterorganicchemistry.com | Examples include 2,4-dimethyl-2-hexene and other C8H16 isomers. wikipedia.org |

| Stereoisomers | Same connectivity, different spatial arrangement of atoms. masterorganicchemistry.com | The parent molecule has enantiomers (R/S). Its derivatives can have diastereomers (E/Z). |

| Enantiomers | Stereoisomers that are non-superimposable mirror images. kit.edu | This compound exists as a pair of enantiomers due to its chiral center at C4. |

| Diastereomers | Stereoisomers that are not mirror images of each other. masterorganicchemistry.com | Derivatives of this compound with multiple stereocenters or a stereogenic double bond would have diastereomers. |

Chiral Centers and Enantiomeric Considerations

A molecule is chiral if it is non-superimposable on its mirror image. kit.edu The most common source of chirality in organic molecules is the presence of a chiral center, which is a carbon atom bonded to four different substituents. masterorganicchemistry.comsiue.edu

In the structure of this compound, the carbon atom at position 4 (C4) is a chiral center. It is bonded to four distinct groups:

A hydrogen atom (H)

A methyl group (-CH3)

An ethyl group (-CH2CH3)

An isobutenyl group (-CH2-C(CH3)=CH2)

Because of this single chiral center, this compound exists as a pair of enantiomers: (R)-2,4-dimethyl-1-hexene and (S)-2,4-dimethyl-1-hexene. Enantiomers have identical physical properties such as boiling point and density, but they differ in their interaction with plane-polarized light (one rotates it clockwise, the other counter-clockwise) and their interactions with other chiral molecules. minia.edu.egjackwestin.com A 50:50 mixture of two enantiomers is called a racemic mixture and is optically inactive. jackwestin.com

| Property | (R)-2,4-dimethyl-1-hexene | (S)-2,4-dimethyl-1-hexene |

|---|---|---|

| Molecular Formula | C8H16 nist.gov | |

| Molecular Weight | 112.21 g/mol nist.gov | |

| Chiral Center | C4 | |

| Relationship | Non-superimposable mirror images | |

| Optical Activity | Optically active (e.g., dextrorotatory, (+)) | Optically active (e.g., levorotatory, (-)) |

| Physical Properties (Boiling Point, etc.) | Identical | Identical |

Methodologies for Stereoisomer Identification and Asymmetric Synthesis Approaches

Distinguishing between and selectively synthesizing specific stereoisomers are significant challenges in chemistry. Various analytical and synthetic methods have been developed to address these challenges.

Stereoisomer Identification: Separating and identifying stereoisomers is crucial. Since enantiomers have identical physical properties, they cannot be separated by standard techniques like distillation or regular chromatography. minia.edu.eg

Chiral Chromatography: This is a primary method for separating enantiomers. It utilizes a chiral stationary phase (CSP) within a gas chromatography (GC) or high-performance liquid chromatography (HPLC) column. researchgate.netnih.govpharmaknowledgeforum.com The enantiomers in the racemic mixture interact differently with the chiral stationary phase, leading to different retention times and thus, separation. jackwestin.com Cyclodextrin-based stationary phases are commonly used in chiral GC. pharmaknowledgeforum.comchromatographyonline.com

NMR Spectroscopy: Standard NMR spectroscopy cannot distinguish between enantiomers. ntu.edu.sg However, by using a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers, or by using a chiral solvating agent (CSA) or chiral lanthanide shift reagent (CLSR), it becomes possible to differentiate them as they will exhibit different chemical shifts. ntu.edu.sgmdpi.combenthamdirect.com Recent advances have also explored the direct detection of chirality in liquid-state NMR without the need for chiral agents. theanalyticalscientist.comd-nb.info

Asymmetric Synthesis Approaches: Asymmetric synthesis, also called chiral synthesis, refers to methods that favor the formation of one enantiomer or diastereomer over others. ddugu.ac.inuwindsor.ca

Chiral Auxiliaries: An optically active compound (the auxiliary) is temporarily attached to the starting material to direct the stereochemical outcome of a reaction. numberanalytics.comyork.ac.uk After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. numberanalytics.com

Chiral Catalysts: A small amount of a chiral catalyst can be used to produce large quantities of an enantiomerically enriched product. numberanalytics.com This is a highly efficient method. A notable example relevant to the synthesis of chiral alkenes is the Zirconium-Catalyzed Asymmetric Carboalumination of Alkenes (ZACA) reaction. wikipedia.orgarkat-usa.orgacs.org This method, developed by Ei-ichi Negishi, uses a chiral zirconocene (B1252598) catalyst to facilitate the enantioselective carboalumination of alkenes, which can then be converted into various functionalized chiral compounds. wikipedia.orgpitt.edunih.gov

| Methodology | Category | Principle |

|---|---|---|

| Chiral Gas Chromatography (GC) | Identification / Separation | Uses a chiral stationary phase to cause differential interaction with enantiomers, leading to separation. nih.govslideshare.net |

| NMR with Chiral Additives | Identification / Analysis | A chiral agent (e.g., CDA, CSA) is added to create a diastereomeric environment, making the enantiomers distinguishable by NMR. ntu.edu.sgmdpi.com |

| Chiral Auxiliary Synthesis | Asymmetric Synthesis | A removable chiral group is attached to the substrate to control the stereochemistry of the reaction. numberanalytics.comyork.ac.uk |

| Catalytic Asymmetric Synthesis | Asymmetric Synthesis | A chiral catalyst (e.g., ZACA catalyst) is used to selectively produce one stereoisomer in excess. numberanalytics.comwikipedia.org |

Catalytic Systems in the Chemistry of 2,4 Dimethyl 1 Hexene

Homogeneous Catalysis Applications

Homogeneous catalysts, which exist in the same phase as the reactants, offer high activity and selectivity due to their well-defined active sites. Metallocene and organometallic complexes are prominent examples used in the transformation of olefins.

Metallocene catalysts, particularly those based on Group 4 metals like zirconium, are renowned for their efficacy in olefin polymerization and oligomerization. nih.gov While direct studies on 2,4-dimethyl-1-hexene are specific, extensive research on analogous α-olefins like 1-hexene (B165129) provides a clear framework for the expected catalytic behavior. d-nb.infomdpi.com

Zirconocene (B1252598) Catalysts: Zirconocene dichlorides (L₂ZrCl₂), when activated by a co-catalyst such as methylaluminoxane (B55162) (MAO) or trityl tetrakis(pentafluorophenyl)borate (B1229283) ([Ph₃C][B(C₆F₅)₄]), form cationic active species that readily catalyze olefin transformations. mdpi.comnih.gov The structure of the ligand (L) on the zirconium center plays a critical role in determining the reaction outcome. mdpi.com

Dimerization vs. Oligomerization: Zirconocenes with sterically non-hindered cyclopentadienyl (B1206354) (Cp) ligands tend to favor the dimerization of α-olefins like 1-hexene. mdpi.com In contrast, complexes with bulkier ligands or electron-withdrawing indenyl ligands typically lead to the formation of higher oligomers. mdpi.com For example, the dimerization of 1-hexene catalyzed by (η⁵-C₅H₅)₂ZrCl₂/MAO systems produces methylenealkanes. nih.gov

Kinetic Resolution: Enantiopure zirconocene catalysts have been used for the kinetic resolution of racemic chiral α-olefins. For instance, an enantiopure C₂-symmetric zirconocene catalyst demonstrated the ability to resolve 4-methyl-1-hexene (B165699) via polymerization, showing preferential incorporation of one enantiomer. pnas.org This principle could be extended to the resolution of chiral centers in molecules like this compound.

| Catalyst Precursor | Co-catalyst / Activator | Substrate | Primary Product(s) | Reference(s) |

| (η⁵-C₅H₅)₂ZrCl₂ | TIBA / MMAO-12 | 1-Hexene | Dimer (2-butyl-1-octene), Oligomers | nih.gov |

| rac-Me₂CInd₂ZrCl₂ | HAlBuⁱ₂ / [Ph₃C][B(C₆F₅)₄] | 1-Hexene | Dimers, Light Oligomers | mdpi.com |

| rac-H₄C₂[THInd]₂ZrCl₂ | HAlBuⁱ₂ / MMAO-12 | 1-Hexene | Heavy Oligomers | mdpi.com |

| (S)-{1,2-(SiMe₂)₂(η⁵-C₅H-3,5-(CHMe₂)₂)(η⁵-C₅H₃)}ZrCl₂ | MAO | 3-Methyl-1-pentene | Isotactic Polymer | pnas.org |

Iron(III) Catalysts: Iron-based catalysts, particularly bis(imino)pyridine iron(III) complexes activated with MAO, are effective for ethylene (B1197577) oligomerization. researchgate.net More advanced iron diimine complexes have been developed for the selective hydrovinylation of conjugated dienes with unactivated α-olefins. nih.gov This reaction creates valuable "skipped" dienes. Mechanistic studies suggest the reaction proceeds through an Fe(I)/Fe(III) cycle involving the oxidative coupling of the alkene and diene to form a five-membered metallacycle. nih.gov Such catalytic systems could potentially be used to couple this compound with dienes, creating complex hydrocarbon structures.

Ruthenium complexes are highly versatile catalysts for the hydrogenation of olefins. Various Ru(II) and Ru(III) complexes have demonstrated high activity and selectivity for the hydrogenation of terminal alkenes like 1-hexene to the corresponding alkane, hexane. cdnsciencepub.comredalyc.org

Catalyst Activity: The catalytic activity is influenced by the ligand environment around the ruthenium center. For example, RuCl₂(PPh₃)(PPFA) was found to be an efficient catalyst for the hydrogenation of 1-hexene at 40°C and atmospheric H₂ pressure. cdnsciencepub.com Supported ruthenium complexes, such as RuCl₂(Py)₄ immobilized on functionalized MCM-48, also show high catalytic activity and can be reused multiple times with only a moderate decrease in performance. redalyc.org

Mechanism and Selectivity: Many ruthenium-catalyzed hydrogenations are selective for terminal olefins. sci-hub.st The process often involves the formation of a ruthenium-hydride intermediate. uliege.be In some systems, the hydrogenation can be accompanied by olefin isomerization, although certain catalysts show high chemoselectivity for hydrogenation without significant isomerization. cdnsciencepub.comuliege.be For instance, the complex RuHCl(CO)(SIMes)(Im(OMe)₂) is a terminal-olefin-selective hydrogenation catalyst. sci-hub.st

Heterogeneous Catalysis for Branched Hexene Conversion

Heterogeneous catalysts, which are in a different phase from the reactants, are cornerstones of industrial petrochemical processes due to their stability, ease of separation, and regenerability. Zeolites are particularly important in this class.

Zeolites, such as ZSM-5, are crystalline aluminosilicates with a well-defined microporous structure and strong Brønsted acid sites. zr-catalyst.com These properties make them exceptionally effective for the cracking and isomerization of hydrocarbons, including branched hexenes. researchgate.netmdpi.com

Isomerization: The primary goal of hexene isomerization is to produce more highly branched isomers, which are valuable as high-octane gasoline components. The reaction over ZSM-5 proceeds via a carbenium ion mechanism, where the olefin is protonated at an acid site. researchgate.net The resulting carbocation can then undergo skeletal rearrangement. For 1-hexene, isomerization on a La-Ni-Zn/H-ZSM-5 catalyst resulted in a product mixture where branched C₆ olefins accounted for up to 38.44 wt%, demonstrating significant skeletal isomerization. mdpi.com

Cracking: Catalytic cracking breaks down larger hydrocarbons into smaller, more valuable molecules like propylene (B89431) and butene. ZSM-5's shape selectivity, stemming from its medium-pore structure, plays a crucial role. zr-catalyst.comresearchgate.net When cracking 1-hexene, ZSM-5 promotes the formation of light olefins. The cracking mechanism also involves carbenium ions, which undergo β-scission to yield smaller fragments. u-szeged.hu Bimolecular reactions can also occur, where two hexene molecules first oligomerize to a C₁₂ carbocation, which then cracks into smaller olefins like propylene, butene, and pentene. mdpi.com

Coke Formation and Deactivation: A major challenge in zeolite catalysis is deactivation due to coke formation. During 1-hexene isomerization, coke precursors (small, monophenyl ring compounds) can form within the zeolite micropores. acs.org These can migrate to the external surface and evolve into larger polycyclic aromatic hydrocarbons (hard coke), which block pore entrances and deactivate the catalyst. The acidity of the ZSM-5 catalyst influences this process; higher acidity can sometimes lead to faster deactivation. acs.org

| Catalyst | Reaction | Substrate | Key Findings | Reference(s) |

| H-ZSM-5 | Isomerization & Cracking | 1-Hexene | Follows carbenium ion mechanism; subject to deactivation by coke formation. | researchgate.netacs.org |

| La-Ni-Zn/H-ZSM-5 | Hydroisomerization | 1-Hexene | Significant skeletal isomerization to branched C₆ olefins. | mdpi.com |

| Pt/Sr-ZSM-5 | Hydroisomerization | n-Hexane | High conversion (47%) and isomerization rate (46.44%) at 300°C. | ntu.ac.uk |

| 30% SAPO-34 | Cracking | 1-Hexene | Shape selectivity influences conversion and product distribution. | scielo.br |

Ligand Design and Structure-Activity Relationships in Catalysis

In homogeneous catalysis, particularly with metallocene systems, the design of the ligand framework is a powerful tool for tuning catalytic performance. The relationship between the catalyst's structure and its activity/selectivity is a central theme of research. acs.orgpurdue.edu

Steric and Electronic Effects: The steric bulk and electronic properties of the ligands attached to the metal center dictate the accessibility of the active site and the stability of reaction intermediates. In zirconocene-catalyzed olefin polymerization, steric congestion at the metal, often quantified by ligand cone angles, is a controlling factor for reactivity. purdue.edu For example, as noted earlier, bulkier ligands on zirconocenes tend to promote oligomerization over dimerization of 1-hexene. mdpi.com

Symmetry and Stereocontrol: The symmetry of the catalyst has a profound impact on the stereochemistry of the product polymer. C₂-symmetric catalysts are known to produce isotactic polymers, while Cₛ-symmetric catalysts can yield syndiotactic polymers. This principle of enantiomorphic site control is fundamental to producing polymers with specific tacticities. pnas.org

Ion Pairing and Entropy: In cationic polymerization systems, the nature of the counterion and its interaction with the cationic metal center (ion pairing) significantly affects catalyst reactivity. purdue.edu Furthermore, the entropy change associated with the monomer binding to the catalyst is a key determinant of the chain propagation rate. acs.orgnih.gov Studies have shown a strong correlation between the propagation rate and how effectively the catalyst system manages the entropy loss upon monomer coordination. acs.orgnih.gov

In Situ Spectroscopic Studies of Catalytic Reaction Intermediates

Understanding the mechanism of a catalytic reaction requires the direct observation of reactive intermediates and catalyst resting states under operational conditions. In situ spectroscopic techniques are indispensable for this purpose.

NMR and UV-vis Spectroscopy: High-pressure NMR and UV-vis spectroscopy have been instrumental in elucidating the speciation of zirconocene catalysts during 1-hexene polymerization. mdpi.comresearchgate.net These techniques allow for the real-time monitoring of the formation and decay of different cationic zirconium species, including active σ-polymeryl cations and dormant η³-allyl cations, providing insight into deactivation and re-activation pathways. d-nb.infomdpi.com

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is another powerful tool for identifying catalyst intermediates and deactivation products in solution. uvic.ca Studies on the zirconocene-catalyzed polymerization of 1-hexene using ESI-MS have identified previously unrecognized deactivation pathways involving the formation of stable dimethylalane complexes. uvic.ca

Vibrational Spectroscopy (IR, Raman, SFG): Infrared (IR) and Raman spectroscopy are highly sensitive to the vibrations of molecules and are excellent for studying metal-carbonyl complexes and species adsorbed on surfaces. researchgate.net Sum Frequency Generation (SFG) vibrational spectroscopy is a surface-specific technique capable of monitoring intermediates during high-pressure catalytic reactions on single-crystal surfaces. acs.orgosti.gov For instance, SFG has been used to identify surface intermediates like π-allyl species during cyclohexene (B86901) reactions on platinum surfaces, which are model systems for understanding hydrocarbon transformations on heterogeneous catalysts. acs.org

Computational Chemistry and Theoretical Modeling of 2,4 Dimethyl 1 Hexene Systems

Quantum Mechanical Studies of Reaction Energetics and Transition States

Quantum mechanics (QM) forms the bedrock of theoretical chemistry, providing the means to calculate the electronic structure of molecules and map out the energetic landscapes of chemical reactions. These methods are crucial for determining the feasibility of a reaction pathway by calculating the energies of reactants, products, and the high-energy transition states that connect them. schoolwires.net The difference in energy between the reactants and the transition state defines the activation energy, a critical barrier that must be overcome for a reaction to proceed. schoolwires.net

While specific QM studies focusing exclusively on 2,4-dimethyl-1-hexene are not prominent in the literature, the methodologies are well-established through research on analogous alkenes. For instance, a high-level theoretical study on 2,4,4-trimethyl-1-pentene, another C8 alkene, employed sophisticated QM methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) to accurately compute the potential energy surfaces for abstraction and addition reactions with H and O(3P) radicals. acs.org Such calculations identify the minimum energy pathways and locate the precise geometry of transition states. acs.org

Similarly, DFT studies on the insertion of 1-hexene (B165129) into a boron-carbon bond calculated the energy barriers for the concerted process, finding a barrier of 18.3 kcal/mol, which is consistent with the reaction proceeding at room temperature. rsc.org These computational approaches allow for a detailed examination of how factors like steric hindrance and electronic effects influence reaction energetics.

Table 1: Key Energetic Data from Quantum Mechanical Studies This table illustrates the typical energetic parameters that would be calculated in a QM study of a reaction involving this compound.

| Parameter | Description | Typical Application |

| Heat of Reaction (ΔH) | The difference in energy between products and reactants. schoolwires.net | Determines if a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction; the energy difference between reactants and the transition state. schoolwires.net | Predicts reaction rate; a higher Ea corresponds to a slower reaction. |

| Transition State Geometry | The specific molecular arrangement at the highest point on the reaction energy profile. | Provides insight into the mechanism of bond breaking and forming. schoolwires.net |

| Potential Energy Surface | A multidimensional surface that describes the energy of a system as a function of its geometry. | Maps all possible reaction pathways and identifies intermediates and transition states. acs.org |

Density Functional Theory (DFT) Applications to Molecular Properties and Reactivity

Density Functional Theory (DFT) has become one of the most popular computational methods due to its favorable balance of accuracy and computational cost. researchgate.net DFT is used to determine the electronic structure and a wide array of molecular properties, which in turn helps in understanding and predicting chemical reactivity. researchgate.netacs.org

Applications of DFT to alkenes demonstrate its utility. A DFT study on the protonation of propene and 1-hexene over H-ZSM-5 zeolite catalysts was used to model the formation of covalent alkoxide intermediates. nist.gov The calculations revealed that the process involves a carbenium-ion-like transition state, and the stability of the resulting alkoxide is highly dependent on its specific location and orientation within the zeolite cavity. nist.gov For larger alkenes, DFT calculations have shown that different rotational conformations can lead to significant differences in formation energies. nist.gov

In studies of radical polymerization, DFT methods are used to model the reactivity of various monomers to understand structure-reactivity relationships. researchgate.net Geometries and vibrational frequencies are typically calculated using functionals like B3LYP, while more advanced functionals can be employed for higher accuracy in energetic and kinetic predictions. researchgate.net For a molecule like this compound, DFT could be used to calculate properties that govern its reactivity, such as the energies of its frontier molecular orbitals (HOMO and LUMO) and its molecular electrostatic potential map, which identifies electron-rich and electron-poor regions susceptible to attack.

Table 2: Molecular Properties of this compound Calculable by DFT This interactive table shows key molecular descriptors for this compound (C8H16, Mol. Wt.: 112.21 g/mol ) and the insights they provide. service.gov.ukrsc.org

| Property | Description | Significance for Reactivity |

| Electronic Energy | The total energy of the molecule's electrons within the field of its nuclei. | Provides the basis for calculating reaction energies and stabilities. acs.org |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The HOMO-LUMO gap indicates chemical reactivity and stability; the π-bond of the alkene is the primary component of the HOMO. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Visualizes nucleophilic (negative potential, e.g., the C=C double bond) and electrophilic (positive potential) sites. |

| Dipole Moment | A measure of the net molecular polarity. | Influences intermolecular interactions and solubility. |

| Vibrational Frequencies | Frequencies of the normal modes of molecular vibration. | Used to identify molecules (theoretical IR/Raman spectra) and to confirm stationary points on the potential energy surface (reactants vs. transition states). acs.org |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations can be used to determine the population of different low-energy conformers in various environments. pnnl.gov This is crucial because the shape of a molecule can significantly affect its reactivity and physical properties. While specific MD studies on this compound were not identified, the methodology is widely applied. For example, conformational analysis of related flexible molecules has shown that the presence of bulky substituents can restrict flexibility and favor specific conformations. psl.eu An MD simulation of this compound would reveal its preferred shapes and how it interacts with solvent molecules or other reactants in a mixture, offering insights into diffusion, solvation, and the initial stages of a chemical reaction.

Table 3: Potential Insights from Molecular Dynamics Simulations of this compound This table outlines the kind of information an MD simulation could provide.

| Simulation Output | Description | Application |

| Conformational Ensemble | A collection of the different 3D structures (conformers) the molecule adopts over time. | Identifies the most stable and populated shapes of the molecule, which influences its reactivity. pnnl.gov |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms or molecules varies as a function of distance from a central point. | Characterizes solvation shells and the packing of molecules in a liquid. |

| Interaction Energies | The non-covalent energies (van der Waals, electrostatic) between the molecule and its surroundings. | Quantifies the strength of intermolecular forces. |

| Diffusion Coefficient | A measure of the rate of translational motion of the molecule through a medium. | Relevant for understanding transport properties and reaction rates in solution. |

Kinetic Modeling and Simulation of Complex Chemical Processes

Many chemical processes, such as combustion, pyrolysis, and oligomerization, consist of a complex network of numerous elementary reactions occurring simultaneously. researchgate.netresearchgate.net Kinetic modeling aims to simulate the dynamic behavior of such systems by building a reaction mechanism that includes all relevant species and reactions, along with their corresponding rate coefficients. researchgate.net

The autoxidation of 1-hexene provides a relevant case study. Researchers combined laboratory experiments with kinetic simulations using the Cantera software package to model the time-dependent concentrations of reactants and products. researchgate.net The underlying kinetic mechanism was adapted from combustion models and refined by calculating activation energies for key elementary steps using computational methods. researchgate.net This iterative process between experiment and simulation is essential for developing predictive models. researchgate.net

For highly complex systems like olefin oligomerization, where the number of possible products grows exponentially, the "single event kinetic modeling" approach is employed. researchgate.net This method simplifies the problem by grouping reactions into fundamental types (e.g., protonation, oligomerization, cracking) and using a limited number of intrinsic kinetic parameters to describe the reactivity of a vast number of species. researchgate.net A kinetic model for processes involving this compound would allow for the prediction of product distributions under various conditions (temperature, pressure, catalyst) and would help identify the dominant reaction pathways.

Table 4: Components and Outputs of a Kinetic Simulation for a this compound System This table details the inputs and outputs typical of a kinetic modeling study.

| Component / Output | Description | Example |

| Reaction Mechanism | A comprehensive list of all elementary reaction steps. | H-abstraction, radical addition, β-scission, isomerization. researchgate.netresearchgate.net |

| Rate Coefficients | The rates at which each elementary reaction occurs, often expressed in Arrhenius form (k = A * exp(-Ea/RT)). | Determined from QM calculations, experiments, or estimation methods. researchgate.net |

| Species Concentration Profiles | The concentration of each reactant, intermediate, and product as a function of time. researchgate.net | Simulating the disappearance of this compound and the appearance of oxidation or oligomerization products. |

| Reaction Flux Analysis | Analysis of the rates of individual reaction pathways within the network. | Identifies the major and minor pathways contributing to the formation of a specific product. |

Advanced Spectroscopic Characterization Techniques for 2,4 Dimethyl 1 Hexene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2,4-dimethyl-1-hexene. Both one-dimensional and two-dimensional NMR techniques are employed to gain a comprehensive understanding of its atomic connectivity.

High-Resolution 1H and 13C NMR for Structural Confirmation

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural verification of this compound. The greater chemical shift range in ¹³C NMR often allows for better resolution of resonances compared to ¹H NMR, which is particularly useful when signal overlap occurs. acs.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. Key resonances include those for the vinyl protons of the C1 double bond and the various methyl and methylene (B1212753) protons along the alkyl chain. chemicalbook.com The chemical shifts and coupling patterns provide direct evidence of the molecular structure. For instance, the protons on the terminal double bond typically appear as distinct signals in the olefinic region of the spectrum. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. This technique is especially valuable for confirming the carbon backbone and identifying the positions of the methyl branches and the double bond. guidechem.comyoutube.com The chemical shifts are indicative of the electronic environment of each carbon atom.

A representative dataset for the ¹H NMR spectrum of this compound in CDCl₃ is provided below:

| Assignment | Shift (ppm) |

| A¹ | 4.725 |

| B¹ | 4.647 |

| C² | 2.026 |

| D² | 1.790 |

| E | 1.683 |

| F | 1.526 |

| G³ | 1.354 |

| J³ | 1.115 |

| K | 0.885 |

| L | 0.833 |

| Source: ChemicalBook chemicalbook.com |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. spectroscopyonline.com

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides a reproducible fragmentation pattern, often referred to as a "molecular fingerprint," which is useful for structural elucidation and database matching. nsf.govresearchgate.net When this compound is subjected to EI, the resulting molecular ion (M⁺˙) undergoes fragmentation through various pathways, including α-cleavage and rearrangements, to produce a series of characteristic fragment ions. miamioh.edu The analysis of these fragments helps to confirm the positions of the methyl groups and the double bond. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, along with other significant peaks resulting from the loss of alkyl radicals. guidechem.com While specific fragmentation pathways for this compound are not detailed in the provided search results, general principles suggest that cleavage at the branched carbon positions would be favorable. The prediction of EI mass spectra from first principles is a complex challenge in quantum chemistry, but computational methods are being developed to simulate and understand these fragmentation patterns. acs.org

Electrospray Ionization Mass Spectrometry (ESI-MS) for Catalyst Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for analyzing large molecules and reaction intermediates in solution, such as those involved in polymerization catalysis. uvic.ca In the context of synthesizing derivatives of this compound, such as polymers, ESI-MS can be used to study the catalyst systems. For instance, in the polymerization of 1-hexene (B165129), a related olefin, ESI-MS has been employed to monitor the activation and deactivation of metallocene catalysts. uvic.cachemrxiv.orgacs.org This technique allows for the detection of catalyst-monomer adducts and resting states of the catalyst, providing insights into the polymerization mechanism. uvic.ca By labeling polymer chains, for example with an ionizable group, ESI-MS can be used for end-group analysis and to determine the number of active catalyst sites. icp.ac.ru

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Degradation Product Analysis

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is an analytical technique used to characterize the composition of non-volatile materials, such as polymers. csic.es The material is heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments (pyrolysis). chromatographyonline.com These fragments are then separated by gas chromatography and identified by mass spectrometry. d-nb.inforesearchgate.net

In studies of plastic degradation, Py-GC/MS is used to identify the characteristic degradation products of various polymers. For example, in the analysis of aged polypropylene, a related polyolefin, Py-GC/MS revealed the formation of specific degradation products, including 2,4-dimethyl-1-heptene, which is structurally similar to oligomers of this compound. nih.gov This demonstrates the utility of Py-GC/MS in identifying the structural components of complex polymeric materials and their degradation pathways. chromatographyonline.comnih.gov

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule. This absorption corresponds to the excitation of molecular vibrations, such as stretching and bending of bonds. Each type of bond and functional group vibrates at a characteristic frequency, producing a unique spectral "fingerprint" that allows for the identification of the compound. For this compound, the IR spectrum reveals key features characteristic of a terminal alkene with an alkane backbone.

The IR spectrum is typically divided into two main regions: the functional group region (4000–1400 cm⁻¹) and the fingerprint region (1400–600 cm⁻¹). pitt.edu The functional group region contains absorptions for specific bonds, which are highly diagnostic. The fingerprint region contains a complex pattern of absorptions that is unique to the molecule as a whole. pitt.edulibretexts.org

Key vibrational modes for this compound include the stretching and bending of its C=C double bond and the associated vinylic C-H bonds, as well as the vibrations of the saturated alkyl portions of the molecule. orgchemboulder.com The most distinct peaks for identifying the alkene functional group are the C=C stretch, which appears in the 1680-1630 cm⁻¹ range, and the C-H stretching peak for the sp²-hybridized carbons, which is found between 3100 and 3000 cm⁻¹. orgchemboulder.comspectroscopyonline.com Additionally, strong C-H wagging peaks in the 1000-600 cm⁻¹ range are characteristic of alkenes. spectroscopyonline.com

The specific absorptions for this compound are consistent with its structure as a gem-disubstituted terminal alkene. The presence of both sp² and sp³ hybridized C-H bonds is clearly distinguishable, with the former absorbing at a slightly higher frequency (>3000 cm⁻¹) than the latter (<3000 cm⁻¹). dummies.com

Below is a table summarizing the characteristic infrared absorption bands for this compound.

Interactive Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| ~3077 | =C-H Stretch | Medium |

| 2850-2960 | C-H Stretch (Alkyl) | Strong |

| ~1641 | C=C Stretch | Medium |

| ~1465 | -CH₂- Scissoring Bend | Medium |

| ~1378 | -CH₃ Bending | Medium |

| ~888 | =C-H Out-of-Plane Bend (Wag) | Strong |

Data compiled from general alkene spectral data and specific data for similar structures like 1-octene. orgchemboulder.comspectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to a higher energy excited state. uzh.chjove.com This technique is particularly useful for analyzing compounds containing chromophores, which are groups of atoms responsible for absorbing the radiation. jove.com In alkenes, the primary chromophore is the carbon-carbon double bond (C=C).

The electronic transition of interest in unconjugated alkenes like this compound is the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). pearson.com In this case, the transition occurs from a π bonding orbital to a π* antibonding orbital (π → π* transition). uzh.chpharmatutor.org

These π → π* transitions in isolated or unconjugated alkenes require a significant amount of energy, corresponding to absorption in the far UV region of the electromagnetic spectrum. pharmatutor.org Typically, unconjugated alkenes exhibit a maximum absorption wavelength (λmax) in the range of 170–205 nm. slideshare.net Because this wavelength is below the normal cutoff for many solvents and the operational range of some standard spectrophotometers (which often start at 190-200 nm), specialized equipment and solvents are required for these measurements. uzh.ch

The absorption for this compound is expected to fall within this typical range for unconjugated alkenes. The substitution on the double bond can have a minor effect on the λmax, but it remains within the far UV region. The intensity of this absorption is generally strong. uzh.ch

The table below summarizes the expected UV-Vis spectral data for this compound based on typical values for its structural class.

Interactive Table 2: UV-Vis Spectral Data for this compound

| λmax (nm) | Electronic Transition | Molar Absorptivity (ε) | Solvent |

|---|---|---|---|

| ~170-190 | π → π* | High | n-Hexane |

Data is based on typical values for unconjugated alkenes. pharmatutor.orgslideshare.net

Environmental Impact and Degradation Pathways of Branched Alkenes

Pathways for Environmental Transformation of Olefins

Olefins, or alkenes, are reactive volatile organic compounds (VOCs) that are removed from the atmosphere through several key chemical reactions. The primary pathways for their transformation involve reactions with ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO₃•).

Ozonolysis: The reaction of alkenes with ozone, known as ozonolysis, is a significant non-photolytic source of radicals in the troposphere. This reaction proceeds via a 1,3-cycloaddition of ozone to the double bond, forming an unstable primary ozonide. This intermediate rapidly decomposes into a carbonyl compound (an aldehyde or ketone) and a Criegee intermediate (a carbonyl oxide). Criegee intermediates are highly reactive and can decompose to produce hydroxyl radicals, contributing to the oxidizing capacity of the atmosphere. The general mechanism for the ozonolysis of an alkene is depicted below:

R₁R₂C=CR₃R₄ + O₃ → [Primary Ozonide] → R₁R₂C=O + R₃R₄COO• (Criegee Intermediate)

Reaction with Hydroxyl Radicals (•OH): The dominant degradation pathway for most alkenes in the daytime atmosphere is their reaction with hydroxyl radicals. This reaction can proceed through two main channels: •OH addition to the double bond and hydrogen abstraction from an allylic position. For most alkenes, the addition reaction is the major pathway, leading to the formation of a hydroxyalkyl radical. This radical then rapidly reacts with molecular oxygen to form a β-hydroxy peroxy radical, which can undergo further reactions in the atmosphere. The relative importance of the addition versus abstraction pathway depends on the structure of the alkene.

Reaction with Nitrate Radicals (NO₃•): During the nighttime, in the absence of sunlight, the reaction with nitrate radicals becomes an important sink for alkenes. Similar to hydroxyl radicals, nitrate radicals can add to the double bond of an alkene, forming a nitrooxyalkyl radical. This radical can then react with oxygen and subsequently with other atmospheric species. The reaction rates of nitrate radicals with alkenes generally increase with increasing alkyl substitution at the double bond.

The following table summarizes the key environmental transformation pathways for olefins:

| Pathway | Primary Reactant | Time of Day | Key Intermediates/Products |

| Ozonolysis | Ozone (O₃) | Day and Night | Primary Ozonide, Criegee Intermediate, Aldehydes, Ketones, Hydroxyl Radicals |

| Hydroxyl Radical Reaction | Hydroxyl Radical (•OH) | Primarily Daytime | Hydroxyalkyl Radical, β-Hydroxy Peroxy Radical |

| Nitrate Radical Reaction | Nitrate Radical (NO₃•) | Primarily Nighttime | Nitrooxyalkyl Radical |

Formation of 2,4-Dimethyl-1-hexene as a Product of Polymer Degradation

Branched alkenes, including isomers of dimethylhexene, have been identified as products of the thermal degradation and pyrolysis of common polymers like polypropylene (PP) and polyethylene (PE). researchgate.netresearchgate.net Pyrolysis is a thermal decomposition process occurring at elevated temperatures in the absence of oxygen, which breaks down the long polymer chains into a complex mixture of smaller hydrocarbons.

During the pyrolysis of polypropylene, the degradation is understood to proceed through a free-radical mechanism. The process is initiated by the random scission of the polymer backbone, generating primary, secondary, or tertiary radicals. The subsequent intramolecular hydrogen transfer and β-scission events lead to the formation of a variety of volatile and semi-volatile organic compounds, including a significant proportion of branched alkenes. researchgate.net

Studies on the pyrolysis of isotactic polypropylene have specifically identified 2,4-dimethyl-1-heptene as a major degradation product. researchgate.net The formation of such branched alkenes is favored due to the tertiary carbon atoms in the polypropylene backbone, which lead to the formation of more stable tertiary radicals upon chain scission. While direct evidence for the formation of this compound is less documented, its structural similarity to 2,4-dimethyl-1-heptene suggests that it is a plausible product of polypropylene degradation, likely formed through similar radical-mediated pathways.

The table below presents findings from a study on the pyrolysis of polypropylene, highlighting the prevalence of branched alkenes among the degradation products.

| Compound | Relative Abundance (%) |

| 2,4-Dimethyl-1-heptene | 38.35 |

| 2-Methyl-1-pentene | - |

| Other branched and unbranched hydrocarbons | - |

Data adapted from a study on the pyrolytic recovery of plastic waste materials. researchgate.net

Similarly, the pyrolysis of polyethylene also yields a complex mixture of alkanes and alkenes. While linear α-olefins are major products, branched alkenes can also be formed, particularly from low-density polyethylene (LDPE) which contains branched polymer chains.

Bioavailability and Microbial Degradation Studies

The bioavailability of a chemical compound in the environment is a critical factor influencing its potential for microbial degradation. For branched alkenes like this compound, their relatively low aqueous solubility may limit their availability to microorganisms in aquatic and soil environments. However, many microorganisms have developed strategies to access and metabolize hydrophobic compounds.

While specific studies on the microbial degradation of this compound are limited, research on the biodegradation of structurally similar compounds, such as branched alkanes and other short-chain alkenes, provides valuable insights.

Microbial Degradation of Branched Alkanes: The biodegradation of branched alkanes is generally considered to be slower than that of their linear counterparts. The presence of methyl branches can sterically hinder the initial enzymatic attack, which often occurs at the terminal or sub-terminal carbon atoms. However, various microbial species have been shown to degrade branched alkanes. For instance, studies on C7 and C8 iso-alkanes under methanogenic conditions have demonstrated isomer-specific metabolism, with some isomers being readily degraded while others are more recalcitrant. nih.gov The proposed mechanism for anaerobic degradation involves the activation of the alkane by addition to fumarate, a reaction catalyzed by alkylsuccinate synthase-like enzymes. nih.gov

Microbial Degradation of Alkenes: The double bond in alkenes makes them more reactive than alkanes and susceptible to different enzymatic attacks. Aerobic degradation of alkenes can be initiated by monooxygenases that attack the double bond, leading to the formation of epoxides, or by oxidation of a terminal methyl group. The resulting intermediates are then channeled into central metabolic pathways.

Recent research has highlighted that alkene biodegradation is a common metabolic process in diverse environments. Microbial consortia from various sources have been shown to rapidly metabolize alkenes of different chain lengths.

The following table summarizes key aspects related to the bioavailability and microbial degradation of branched alkenes:

| Factor | Influence on Degradation |

| Bioavailability | Limited by low water solubility, but can be enhanced by microbial production of biosurfactants. |

| Molecular Structure | Branching can reduce the rate of degradation compared to linear alkenes. The position of the double bond and branches influences enzymatic attack. |

| Microbial Communities | Diverse microbial communities possess the enzymatic machinery to degrade a range of hydrocarbons, including branched alkenes. |

| Environmental Conditions | Factors such as oxygen availability, temperature, pH, and nutrient levels significantly impact degradation rates. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,4-dimethyl-1-hexene, and how can purity be validated?

- Methodology : Synthesis often involves acid-catalyzed dehydration of 2,4-dimethyl-2-hexanol or alkyl halide dehydrohalogenation. Purity validation requires gas chromatography-mass spectrometry (GC-MS) for structural confirmation and nuclear magnetic resonance (NMR) to verify the absence of isomers (e.g., 3,4-dimethyl-1-hexene) .

- Safety : Use inert atmospheres (N₂/Ar) during synthesis to prevent polymerization, and refer to safety data sheets for handling volatile alkenes (flammability, inhalation risks) .

Q. How can researchers distinguish this compound from structural isomers using spectroscopic techniques?

- Approach :

- ¹³C NMR : The double bond position (C1-C2) produces distinct chemical shifts (~115 ppm for C1, ~140 ppm for C2). Branching at C2 and C4 alters neighboring carbon environments .

- IR Spectroscopy : C-H stretching of the terminal alkene (3080–3100 cm⁻¹) and absence of internal alkene peaks (~1650 cm⁻¹) confirm the 1-hexene structure .

Q. What are the critical storage conditions for this compound to prevent degradation?

- Guidelines : Store in amber vials at –20°C under nitrogen to inhibit oxidation. Add stabilizers (e.g., BHT) if long-term storage is required. Monitor degradation via periodic GC analysis for dimerization byproducts .

Advanced Research Questions

Q. How does the branching in this compound influence its reactivity in hydrofunctionalization reactions?

- Mechanistic Insight : The steric hindrance from methyl groups at C2 and C4 slows electrophilic addition (e.g., hydroboration) at the terminal alkene. Computational studies (DFT) show increased activation energy for anti-Markovnikov pathways compared to linear alkenes .

- Experimental Design : Compare reaction rates with 1-hexene and 2-methyl-1-pentene under identical catalytic conditions (e.g., Rh/Pd complexes). Track intermediates via in situ IR or HPLC .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?

- Data Reconciliation : Cross-reference NIST Chemistry WebBook values (ΔfH° = –156.2 kJ/mol) with ab initio calculations (e.g., G4 theory). Address discrepancies by evaluating experimental methods (e.g., calorimetry vs. combustion analysis) and sample purity .

- Uncertainty Analysis : Quantify error margins in computational models (basis set limitations) and experimental setups (instrument calibration) .

Q. How can researchers optimize catalytic systems for asymmetric epoxidation of this compound?

- Methodology :

- Catalyst Screening : Test chiral salen-Mn(III) or Jacobsen catalysts. Monitor enantiomeric excess (ee) via chiral GC or polarimetry.

- Kinetic Analysis : Vary solvent polarity (toluene vs. acetonitrile) and temperature to assess steric effects on transition states .

- Data Interpretation : Correlate ee% with catalyst structure (X-ray crystallography) and steric parameters (Tolman cone angles) .

Data Presentation and Analysis

Q. How should raw data from isomerization studies of this compound be processed and presented?

- Best Practices :

- Tables : Include retention times (GC), integration ratios (NMR), and computational bond angles.

- Graphs : Plot reaction progress (time vs. conversion) with error bars reflecting triplicate trials.

- Appendices : Archive raw spectra and computational input files (e.g., Gaussian .log files) for reproducibility .

Q. What statistical methods are appropriate for analyzing kinetic data from polymerization inhibition studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.